molecular formula C16H15NO4S B2614378 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287289-78-3

3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid

Katalognummer B2614378
CAS-Nummer: 2287289-78-3
Molekulargewicht: 317.36
InChI-Schlüssel: FEUGKUHNLNPACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid, also known as MPA, is a white crystalline powder that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase (COX) and is used for the treatment of pain and inflammation. MPA has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.

Wirkmechanismus

3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid exerts its pharmacological effects by inhibiting the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the activation of nuclear factor kappa B (NF-κB). 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its potent inhibitory effect on COX. This makes it a useful tool for studying the role of COX in various biological processes. However, one limitation of using 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid is its potential off-target effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to inhibit other enzymes besides COX, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of novel 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of ongoing research.

Synthesemethoden

The synthesis of 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-3-methylthiophene with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3-methylthiophene. This intermediate is then reacted with phenyl isocyanate to form 2-(phenylcarbamoyl)-3-methylthiophene. Finally, the product is oxidized with potassium permanganate to form 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-Methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

3-methylsulfanyl-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-22-13-9-5-8-12(15(18)19)14(13)17-16(20)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUGKUHNLNPACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.